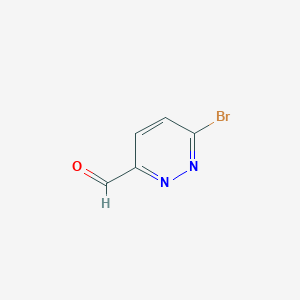

6-Bromopyridazine-3-carbaldehyde

Description

Properties

IUPAC Name |

6-bromopyridazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEFLIXJVRQFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169110-11-4 | |

| Record name | 6-bromopyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazine-3-carbaldehyde typically involves the bromination of pyridazine derivatives followed by formylation. One common method includes the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromopyridazine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3rd position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Oxidation: 6-Bromopyridazine-3-carboxylic acid

Reduction: 6-Bromopyridazine-3-methanol

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

6-Bromopyridazine-3-carbaldehyde has been studied for its diverse biological activities, which include:

Antimicrobial Activity

Research indicates that derivatives of 6-bromopyridazine exhibit significant antimicrobial properties against various bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. A notable study showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 50% when treated with the compound in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Downregulation of Bcl-2 |

These findings suggest that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

Antimicrobial Efficacy Study

A comprehensive study published in the Journal of Medicinal Chemistry assessed various derivatives of pyridazine, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Inflammation and Cancer Research

Another research project focused on the anti-inflammatory effects of this compound demonstrated its ability to modulate immune responses effectively. The findings indicated that it could serve as a therapeutic agent in conditions characterized by chronic inflammation and cancer.

Mechanism of Action

The mechanism of action of 6-Bromopyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

6-Bromopyridine-2-carbaldehyde: Similar in structure but with the aldehyde group at the 2nd position.

6-Bromo-3-pyridinecarboxaldehyde: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A brominated indazole derivative with different functional groups and biological activities

Uniqueness: Its combination of a bromine atom and an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

6-Bromopyridazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 2169110-11-4

The presence of the bromine atom and the aldehyde group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate biochemical pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound may bind to receptors, influencing signaling pathways relevant to various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may inhibit microbial growth.

- Anticancer Potential : Some studies have reported cytotoxic effects against different tumor cell lines.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrNO | Contains an aldehyde group and bromine at the 6-position |

| 3-Bromopyridazine-3-carbaldehyde | CHBrNO | Similar structure but different substitution pattern |

| 6-Bromo-3-pyridinecarboxaldehyde | CHBrNO | Contains a carboxylic acid group instead of an aldehyde |

The structural arrangement of this compound enhances its reactivity and potential interactions with biological targets compared to other compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that thiosemicarbazone derivatives derived from pyridazine compounds exhibited significant antiproliferative activity against human tumor cell lines. The IC50 values ranged from 3.36 to 21.35 μM, indicating potent cytotoxic effects .

- Mechanistic Studies : Research has shown that the compound's mechanism involves binding to specific enzymes, leading to inhibition of tumor growth or microbial activity. These interactions are critical for developing new therapeutic agents .

- Synthesis and Characterization : The synthesis of various derivatives has been explored, highlighting the versatility of this compound as a building block in organic synthesis .

Q & A

Q. How can this compound be utilized in synthesizing photoactive metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : Coordinate the aldehyde group with transition metals (e.g., Zn²⁺, Cu²⁺) to form nodes.

- Post-Synthetic Modification : Introduce bromine as a reactive handle for further functionalization (e.g., Suzuki coupling).

- Photoluminescence Studies : Measure quantum yields to assess MOF performance in sensing or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.